3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride
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Overview
Description
Lactose monohydrate is a crystalline form of lactose, the primary carbohydrate found in cow’s milk. It is composed of the simple sugars galactose and glucose bonded together. Lactose monohydrate is produced by exposing alpha-lactose from cow’s milk to low temperatures until crystals form, then drying off any excess moisture . This compound is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, or filler .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose monohydrate is synthesized by crystallizing lactose from cow’s milk. The process involves cooling a concentrated lactose solution to form alpha-lactose crystals, which are then separated and dried to obtain lactose monohydrate .
Industrial Production Methods: In industrial settings, lactose monohydrate is produced by concentrating whey, a by-product of cheese production, to obtain a lactose-rich solution. This solution is then crystallized at low temperatures to form alpha-lactose monohydrate crystals, which are subsequently dried to remove excess moisture .
Chemical Reactions Analysis
Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol, a sugar alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase or acidic conditions.
Isomerization: Alkaline solutions.
Hydrogenation: Catalysts such as nickel under hydrogen gas.
Major Products:
Hydrolysis: Glucose and galactose.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Scientific Research Applications
Lactose monohydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in cell culture media as a carbon source.
Medicine: Commonly used as a filler in tablets and capsules due to its excellent compressibility properties.
Industry: Utilized as a stabilizer and sweetener in food products, and as a bulking agent in animal feed.
Mechanism of Action
Lactose monohydrate can be compared with other similar compounds such as lactulose and lactitol:
Lactulose: An isomer of lactose, used as a laxative.
Lactitol: A hydrogenated form of lactose, used as a low-calorie sweetener.
Uniqueness: Lactose monohydrate is unique due to its widespread use in the pharmaceutical industry as a filler and its role as a stabilizer and sweetener in the food industry .
Comparison with Similar Compounds
- Lactulose
- Lactitol
- Sucrose
- Glucose
Lactose monohydrate’s versatility and unique properties make it an essential compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O.ClH/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18;/h3-10,12-13,19H,1-2,11H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHACRBDLUKTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017425 |
Source
|
Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403601-83-2 |
Source
|
Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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